Fluoxymesteron
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Overview
Description
Fluoxymesterone is a synthetic androgenic anabolic steroid, commonly known under the brand names Halotestin and Ultandren . It is primarily used in the treatment of low testosterone levels in men, delayed puberty in boys, breast cancer in women, and anemia . This compound is taken orally and has strong androgenic effects and moderate anabolic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoxymesterone is synthesized from 11α-hydroxy-4-androstene-3,17-dione through a series of chemical reactions. The process involves dehydration at the 9 and 11 positions, protection of the ketone group at the 3 position, a Grignard reaction at the 17 position, and hydrolysis protection at the 3 position .
Industrial Production Methods: Industrial production of fluoxymesterone involves high-pressure liquid chromatography for purification and quality control. The compound is preserved in well-closed containers, protected from light, and undergoes rigorous testing to ensure it meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone .
Scientific Research Applications
Fluoxymesterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on androgen receptors and protein synthesis.
Medicine: Used in clinical trials for the treatment of hormone receptor-positive metastatic breast cancer.
Mechanism of Action
Fluoxymesterone works by binding to androgen receptors, which leads to interactions with cellular components involved in protein synthesis . This binding can increase or decrease the synthesis of specific proteins, contributing to its androgenic and anabolic effects . The compound is approximately five times as potent as natural methyltestosterone .
Comparison with Similar Compounds
Methyltestosterone: Another synthetic androgenic anabolic steroid, but less potent than fluoxymesterone.
Testosterone: The natural androgen hormone, which fluoxymesterone mimics but with greater potency.
Oxandrolone: A synthetic anabolic steroid with a different profile of anabolic and androgenic effects.
Uniqueness: Fluoxymesterone is unique due to its high oral bioavailability and strong androgenic effects, making it particularly effective in treating conditions related to low testosterone and certain types of breast cancer .
Properties
Molecular Formula |
C20H29FO3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(9R,10S,13S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1 |
InChI Key |
YLRFCQOZQXIBAB-FPLGDIQVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@]4(C)O)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F |
Origin of Product |
United States |
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